1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a hydroxyphenyl group attached to a prolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide typically involves the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonylating agent, such as chlorosulfonic acid, under controlled conditions to form the 4-fluorophenyl sulfonyl chloride intermediate.
Coupling with Prolinamide: The intermediate is then reacted with prolinamide in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and hydroxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl sulfone:
Bis(4-hydroxyphenyl)methane: Contains two hydroxyphenyl groups but differs in the central linking structure.
Bis(4-fluorophenyl) sulfone: Similar in having fluorophenyl and sulfonyl groups but lacks the prolinamide and hydroxyphenyl groups.
Uniqueness
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide is unique due to its combination of fluorophenyl, sulfonyl, hydroxyphenyl, and prolinamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-12-3-9-15(10-4-12)25(23,24)20-11-1-2-16(20)17(22)19-13-5-7-14(21)8-6-13/h3-10,16,21H,1-2,11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFPUUYVGWPKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.